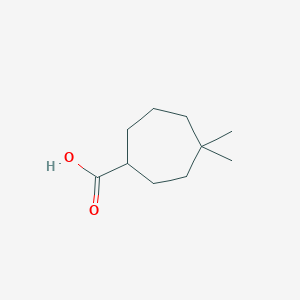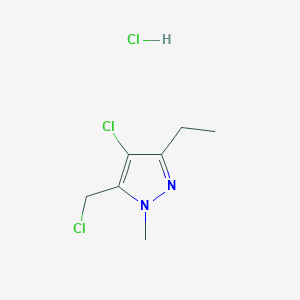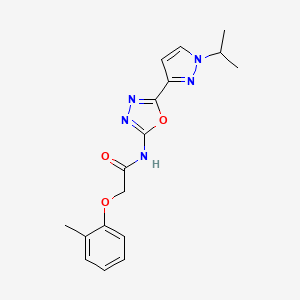
4,4-Dimethylcycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcycloheptane-1-carboxylic acid is a chemical compound with the CAS Number: 4401-32-5 . It has a molecular weight of 170.25 and its IUPAC name is 4,4-dimethylcycloheptanecarboxylic acid . It is available in liquid form .
Molecular Structure Analysis
The InChI code for 4,4-Dimethylcycloheptane-1-carboxylic acid is 1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
4,4-Dimethylcycloheptane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 170.25 .Applications De Recherche Scientifique
Synthesis and Bioactivity
Research has delved into the synthesis of novel compounds with potential biological activities, where cyclopropane carboxylic acids, resembling the structural motif of 4,4-Dimethylcycloheptane-1-carboxylic acid, have been utilized as leading compounds. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).
Mechanism of Amide Formation
The mechanism of amide formation by carbodiimide in aqueous media has been studied using carboxylic acids, which sheds light on the chemical behavior of carboxylic acid derivatives in bioconjugation processes. This research provides insights into the reactivity of carboxylic acids, potentially including 4,4-Dimethylcycloheptane-1-carboxylic acid, in aqueous environments, highlighting conditions for efficient amide bond formation (Nakajima & Ikada, 1995).
Molecular Recognition and Binding
The study of intermolecular hydrogen bonding involving carboxylic acids reveals the potential for molecular recognition and binding applications. The formation of hydrogen-bonded dimers between amide and carboxylic acid groups showcases the role of carboxylic acids in the development of supramolecular assemblies (Wash, Maverick, Chiefari, & Lightner, 1997).
Supramolecular Chemistry
The exploration of cocrystals involving di- and tricarboxylic acids with various bases demonstrates the versatility of carboxylic acids in forming extended crystal structures. This research underscores the potential of carboxylic acids, including 4,4-Dimethylcycloheptane-1-carboxylic acid, in designing novel materials with tailored properties (Bhogala, Basavoju, & Nangia, 2005).
Conformational Studies
Investigations into the conformational preferences of cycloheptane and cycloheptene derivatives, including those related to 4,4-Dimethylcycloheptane-1-carboxylic acid, provide valuable information on the structural dynamics of these molecules. Such studies are crucial for understanding the physicochemical properties of cycloheptane derivatives in various contexts (Glazer, Knorr, Ganter, & Roberts, 1972).
Safety and Hazards
The safety information for 4,4-Dimethylcycloheptane-1-carboxylic acid indicates that it has the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4,4-dimethylcycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOTMBDEGLOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcycloheptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)
![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)


![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)
![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)




![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)
